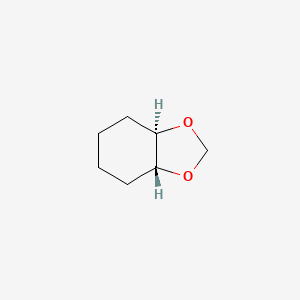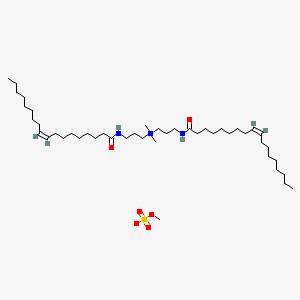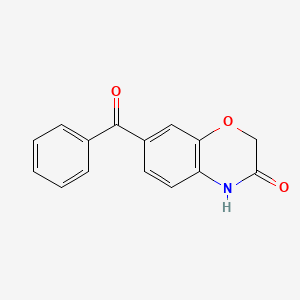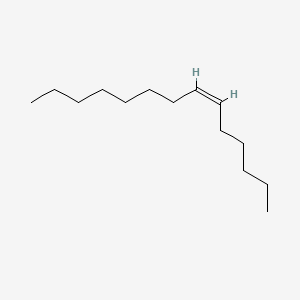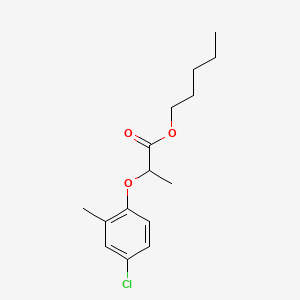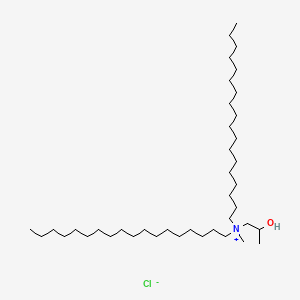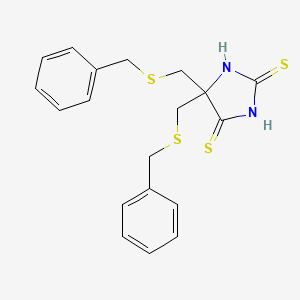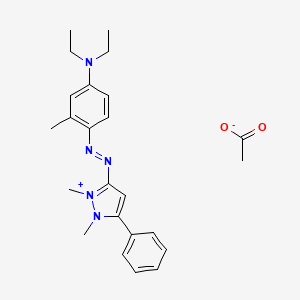
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate typically involves the coupling of diazonium salts with aromatic compounds. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with a suitable aromatic compound under basic conditions . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction temperature is maintained at a moderate level to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, leading to changes in its molecular structure and properties. This photoisomerization can affect various biological pathways and molecular targets, making it useful in applications such as photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo dyes: Compounds with similar azo groups, such as methyl orange and Congo red.
Coumarin-based azo dyes: Compounds with coumarin moieties, known for their fluorescence properties.
Uniqueness
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate stands out due to its unique combination of structural features, including the diethylamino and pyrazolium groups. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
94133-88-7 |
|---|---|
Molekularformel |
C22H28N5.C2H3O2 C24H31N5O2 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
4-[(1,2-dimethyl-5-phenylpyrazol-2-ium-3-yl)diazenyl]-N,N-diethyl-3-methylaniline;acetate |
InChI |
InChI=1S/C22H28N5.C2H4O2/c1-6-27(7-2)19-13-14-20(17(3)15-19)23-24-22-16-21(25(4)26(22)5)18-11-9-8-10-12-18;1-2(3)4/h8-16H,6-7H2,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HPZPUJJLIZUXDX-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N(C(=C2)C3=CC=CC=C3)C)C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)
